molecular formula C₂₂H₁₉N₇O B1145513 Desfluoro Idelalisib CAS No. 870281-74-6

Desfluoro Idelalisib

Katalognummer: B1145513
CAS-Nummer: 870281-74-6
Molekulargewicht: 397.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically targeting the delta isoform of the enzyme. This compound, as the name suggests, lacks the fluorine atom present in Idelalisib, which may result in different pharmacological properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Idelalisib involves several key steps, starting from the preparation of the quinazolinone core. The process typically includes:

    Formation of the Quinazolinone Core: This involves the cyclization of a suitable precursor, such as a diamide, under controlled conditions to form the quinazolinone structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Reduction of Nitro Intermediate: The nitro group in the intermediate compound is reduced to an amine, typically using a reducing agent like hydrogen gas in the presence of a catalyst.

    Final Cyclization: The final step involves the cyclization of the intermediate to form this compound, ensuring the correct stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Desfluoro Idelalisib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.

    Substitution: The phenyl group can be introduced or modified through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.

    Substitution: Phenyl halides and bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions include various intermediates and the final this compound compound.

Wissenschaftliche Forschungsanwendungen

Desfluoro Idelalisib has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacological properties.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for various cancers, similar to Idelalisib.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.

Wirkmechanismus

Desfluoro Idelalisib exerts its effects by inhibiting the delta isoform of phosphoinositide 3-kinase. This enzyme is involved in cellular functions such as growth, proliferation, and survival. By inhibiting this enzyme, this compound induces apoptosis in malignant cells and disrupts several cell signaling pathways, including those involved in B-cell receptor signaling and chemokine receptor signaling.

Vergleich Mit ähnlichen Verbindungen

    Idelalisib: The parent compound, which includes a fluorine atom.

    Duvelisib: Another phosphoinositide 3-kinase inhibitor with a different structure.

    Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor.

Uniqueness: Desfluoro Idelalisib is unique due to the absence of the fluorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Idelalisib. This difference can be crucial in understanding the role of fluorine in drug design and its impact on therapeutic efficacy.

Eigenschaften

CAS-Nummer

870281-74-6

Molekularformel

C₂₂H₁₉N₇O

Molekulargewicht

397.43

Synonyme

3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.